molecular formula C22H26O4 B1345423 2-Acetoxy-4'-heptyloxybenzophenone CAS No. 890098-62-1

2-Acetoxy-4'-heptyloxybenzophenone

Cat. No.: B1345423
CAS No.: 890098-62-1
M. Wt: 354.4 g/mol
InChI Key: CBUCLRKEIHMHCJ-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-heptyloxybenzophenone is a benzophenone derivative with the molecular formula C22H26O4 and a molecular weight of 354.45 g/mol . This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-heptyloxybenzophenone typically involves the esterification of 2-hydroxy-4’-heptyloxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl group to the acetoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-4’-heptyloxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols .

Scientific Research Applications

2-Acetoxy-4’-heptyloxybenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-heptyloxybenzophenone involves its interaction with specific molecular targets. The acetoxy group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Acetoxy-4’-heptyloxybenzophenone is unique due to its combination of the acetoxy and heptyloxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2-(4-heptoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-3-4-5-6-9-16-25-19-14-12-18(13-15-19)22(24)20-10-7-8-11-21(20)26-17(2)23/h7-8,10-15H,3-6,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUCLRKEIHMHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641590
Record name 2-[4-(Heptyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-62-1
Record name 2-[4-(Heptyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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